N-butyl-2-chlorobenzamide
Overview
Description
N-butyl-2-chlorobenzamide is an organic compound with the linear formula C11H14ClNO . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . It has potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of N-butyl-2-chlorobenzamide can be achieved through various methods. One such method involves the reaction of ethylene diamine with 2-Chlorobenzoyl chloride in the presence of ethanolic 1 N NaOH . Another method involves the reaction of N-chlorobenzamides/acrylamides with alkylidenecyclopropanes in the presence of a Co (III) catalyst .Molecular Structure Analysis
The molecular structure of N-butyl-2-chlorobenzamide consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The molecular weight of the compound is 211.693 .Chemical Reactions Analysis
N-butyl-2-chlorobenzamide can undergo various chemical reactions. For instance, it can participate in [4+2]-annulation reactions with alkylidenecyclopropanes in the presence of a Co (III) catalyst .Scientific Research Applications
Hydrolysis and Environmental Stability : N-butyl-2-chlorobenzamide and related compounds have been studied for their hydrolysis behaviors in different environmental conditions. Hyland and O'Connor (1973) investigated the hydrolysis of N-substituted 4-chlorobenzamides, providing insights into the reaction mechanisms and rate data under various acidities (Hyland & O'Connor, 1973). Similarly, Qingxiang et al. (2000) studied the hydrolysis of 2-chlorobenzamide, a chief degradation product of certain insecticides, highlighting its environmental stability under various pH levels (Qingxiang, Wenying, Guoguang, & Xiuling, 2000).
Synthesis and Chemical Properties : Research on the synthesis and chemical properties of N-chlorobenzamides, including N-butyl-2-chlorobenzamide, has been a significant area of study. For instance, Muniraj and Prabhu (2019) reported on the Co(III)-catalyzed annulation of N-chlorobenzamides with maleimides, a process relevant in organic synthesis (Muniraj & Prabhu, 2019).
Phytotoxicity and Herbicidal Activity : N-chlorobenzamides have been evaluated for their phytotoxic and herbicidal activities. Baruffini et al. (1978) explored the selective phytotoxic activity of asymmetric chlorobenzoic acid N,N-dialkylamides, which is relevant to weed control in agriculture (Baruffini, Vicarini, & Gandini, 1978). Additionally, Viste, Cirovetti, and Horrom (1970) studied N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a representative of a group of benzamides with herbicidal activity (Viste, Cirovetti, & Horrom, 1970).
Pharmacodynamic Studies : Although direct studies on N-butyl-2-chlorobenzamide are limited, related compounds have been synthesized and analyzed for various pharmacodynamic properties. For instance, Xiao-yong (2005) synthesized N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide and evaluated its biological activities (Zhang Xiao-yong, 2005).
Analytical Methods : Techniques for analyzing N-chlorobenzamides have been developed to facilitate research. Márquez, Calvo, and Rosa (1989) described a method for analyzing solutions of N-chlorobenzamides using a chloride-selective electrode, which is significant for quantitative analysis (Márquez, Calvo, & Rosa, 1989).
properties
IUPAC Name |
N-butyl-2-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERRBGDAOVSLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324013 | |
Record name | N-butyl-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-chlorobenzamide | |
CAS RN |
62797-97-1 | |
Record name | NSC405489 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-butyl-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BUTYL-2-CHLOROBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.